2-(2,4-dimethylphenyl)-N-(2-methylbenzo[d]thiazol-5-yl)acetamide
Description
This compound features an acetamide core linked to a 2,4-dimethylphenyl group and a 2-methylbenzo[d]thiazol-5-yl moiety.
Properties
IUPAC Name |
2-(2,4-dimethylphenyl)-N-(2-methyl-1,3-benzothiazol-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2OS/c1-11-4-5-14(12(2)8-11)9-18(21)20-15-6-7-17-16(10-15)19-13(3)22-17/h4-8,10H,9H2,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIAOQYOQJKOUAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CC(=O)NC2=CC3=C(C=C2)SC(=N3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dimethylphenyl)-N-(2-methylbenzo[d]thiazol-5-yl)acetamide typically involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.
Introduction of the Acetamide Group: The acetamide group can be introduced by reacting the benzothiazole derivative with an acyl chloride or anhydride in the presence of a base such as pyridine.
Attachment of the Dimethylphenyl Moiety: The final step involves the coupling of the dimethylphenyl group to the benzothiazole-acetamide intermediate using a suitable coupling reagent like palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dimethylphenyl)-N-(2-methylbenzo[d]thiazol-5-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the acetamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Corresponding substituted products depending on the nucleophile used.
Scientific Research Applications
Synthesis and Characterization
The compound is synthesized through a multi-step process involving the reaction of 2-(2,4-dimethylphenyl)acetic acid with 2-methylbenzo[d]thiazole. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds similar to 2-(2,4-dimethylphenyl)-N-(2-methylbenzo[d]thiazol-5-yl)acetamide. For instance, derivatives containing thiazole moieties have demonstrated significant activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium. The thiazole scaffold is known for its ability to inhibit bacterial growth by disrupting cell wall synthesis and function .
Anticancer Properties
Compounds with similar structural features have also been evaluated for their anticancer activities. For example, certain thiazole derivatives have shown potent cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). In vitro assays indicate that these compounds can induce apoptosis in cancer cells, making them promising candidates for further development as anticancer agents .
Acetylcholinesterase Inhibition
Another area of interest is the inhibition of acetylcholinesterase (AChE), which is crucial in the treatment of neurodegenerative diseases like Alzheimer’s. Compounds based on thiazole structures have exhibited AChE inhibitory activity, suggesting their potential use in cognitive enhancement therapies .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is essential for optimizing its biological efficacy. Modifications on the thiazole ring or the acetamide group can significantly affect the compound's potency and selectivity against specific biological targets.
| Modification | Effect on Activity |
|---|---|
| Substitution at position 5 on thiazole | Increased antibacterial activity |
| Alteration of acetamide substituent | Enhanced anticancer properties |
Case Study 1: Antimicrobial Evaluation
A study evaluated a series of thiazole derivatives against a panel of Gram-positive and Gram-negative bacteria using standard disc diffusion methods. The results indicated that compounds with a 2,4-dimethylphenyl group exhibited superior antimicrobial activity compared to those without this modification .
Case Study 2: Anticancer Activity
In another investigation, several thiazole derivatives were screened for their cytotoxic effects on MCF-7 cells using the MTT assay. Compounds similar to this compound showed IC50 values in the low micromolar range, indicating significant potential as anticancer agents .
Mechanism of Action
The mechanism of action of 2-(2,4-dimethylphenyl)-N-(2-methylbenzo[d]thiazol-5-yl)acetamide involves its interaction with specific molecular targets and pathways. For instance, as a monoamine oxidase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of neurotransmitters like dopamine and serotonin. This leads to increased levels of these neurotransmitters in the brain, which can alleviate symptoms of depression and anxiety .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Modifications on the Aromatic Rings
- Compound 9c (): Contains a 4-bromophenyl-substituted thiazole.
- N-(2-((4-Chlorophenyl)disulfanyl)thiazol-5-yl)acetamide (3-12) (): Features a disulfanyl group and a chlorophenyl ring, contributing to higher molecular polarity (m.p. 127–129°C) compared to dimethylphenyl analogs .
- 2-(Diethylamino)-N-(2,6-dimethylphenyl)acetamide (): A local anesthetic with a diethylamino group, highlighting how alkylation of the acetamide nitrogen alters pharmacokinetics (e.g., increased lipophilicity) .
Heterocyclic Variations
- N-[4-Acetyl-5-(4-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide (): Incorporates a fluorophenyl-thiadiazole system, demonstrating how fluorine substitution can enhance metabolic stability .
Physicochemical Properties
Biological Activity
The compound 2-(2,4-dimethylphenyl)-N-(2-methylbenzo[d]thiazol-5-yl)acetamide (CAS Number: 941877-70-9) is a thiazole derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
- Molecular Formula: C₁₇H₁₆N₂OS
- Molecular Weight: 296.4 g/mol
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of thiazole derivatives, including the compound . The following table summarizes the antimicrobial activity against various pathogens:
The compound's structure, particularly the presence of the 2,4-dimethylphenyl and benzo[d]thiazol moieties, contributes to its efficacy against Gram-positive bacteria and fungi. The 2,5-dimethylphenyl scaffold is noted for its role in enhancing antimicrobial activity against various pathogens due to its structural versatility .
Anticancer Activity
The anticancer potential of this compound has been evaluated in several studies. The following findings illustrate its effects on different cancer cell lines:
| Cell Line | IC₅₀ (µM) | Effect | Reference |
|---|---|---|---|
| A549 (lung cancer) | Not significant | No significant reduction in viability | |
| Caco-2 (colorectal) | 39.8 | Significant decrease in viability (p < 0.001) |
In vitro studies demonstrated that while the compound showed limited activity against A549 cells, it significantly decreased the viability of Caco-2 cells, indicating a potential selective targeting mechanism that warrants further investigation.
The mechanism by which this compound exerts its biological effects is thought to involve:
- Inhibition of Cell Proliferation: The compound induces apoptosis in cancer cells, as evidenced by caspase activation assays.
- Antibacterial Action: It disrupts bacterial cell wall synthesis or function through interactions with specific bacterial enzymes or receptors.
Case Studies
- Anticancer Efficacy Against Colorectal Cancer:
- Antimicrobial Activity Against Resistant Strains:
Q & A
Basic Research Questions
Q. What established synthetic routes are used to prepare 2-(2,4-dimethylphenyl)-N-(2-methylbenzo[d]thiazol-5-yl)acetamide, and how can reaction conditions be optimized?
- Methodological Answer : The compound is synthesized via nucleophilic substitution or condensation reactions. Key steps include:
- Solvent selection : Toluene/water mixtures (8:2) for azide substitutions .
- Catalysts : Anhydrous potassium carbonate (K₂CO₃) for thiol-mediated coupling .
- Reaction optimization : Varying molar ratios (e.g., 1:1.5 substrate-to-reagent) and reflux temperatures (80–100°C) to improve yields. Post-reaction purification via ethanol recrystallization ensures structural integrity .
Q. Which spectroscopic and chromatographic methods are critical for characterizing structural purity?
- Methodological Answer :
Q. How are preliminary bioactivity screenings designed for this compound?
- Methodological Answer :
- Antimicrobial assays : Disk diffusion against E. coli and S. aureus with zone-of-inhibition measurements .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) to determine IC₅₀ values .
- Dose-response curves : Test concentrations ranging from 1–100 μM to establish efficacy thresholds .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies evaluate substituent effects on the benzo[d]thiazole ring?
- Methodological Answer :
- Analog synthesis : Introduce substituents (e.g., halogens, methoxy) at the 4-position of the phenyl ring .
- Bioactivity testing : Compare IC₅₀ values across analogs to identify trends (e.g., electron-withdrawing groups enhancing cytotoxicity) .
- Statistical modeling : Use multivariate regression to correlate substituent properties (Hammett constants) with activity .
Q. What computational approaches predict binding affinity with inflammatory targets (e.g., COX-2)?
- Methodological Answer :
- Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions between the acetamide moiety and enzyme active sites .
- MD simulations : GROMACS for 100-ns trajectories to assess binding stability under physiological conditions .
- DFT calculations : B3LYP/6-31G* basis sets to analyze electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .
Q. How should researchers resolve contradictions in reported biological activity data?
- Methodological Answer :
- Variable standardization : Control cell lines (e.g., HepG2 vs. MCF-7) and assay conditions (pH, serum concentration) .
- Meta-analysis : Aggregate data from multiple studies to identify outliers and validate trends .
- Reproducibility protocols : Independent replication under identical conditions to confirm/dispute findings .
Q. What methodologies are recommended for in vitro toxicity profiling in preclinical research?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
